molecular formula C17H16BrFN2O3 B2646526 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 1904351-09-2

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2646526
CAS No.: 1904351-09-2
M. Wt: 395.228
InChI Key: HIGSJQNVGIDFRJ-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromopyridine moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone may be investigated for its potential as a pharmacophore. Compounds with similar structures have shown activity against various biological targets .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O3/c1-23-15-5-4-11(9-14(15)19)17(22)21-8-6-12(10-21)24-16-13(18)3-2-7-20-16/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSJQNVGIDFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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